

Application Note: Stability-Indicating UPLC Analysis of Sofosbuvir and its Impurities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sofosbuvir impurity C*

Cat. No.: *B560572*

[Get Quote](#)

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.^[1] It is a nucleotide analog that acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.^{[1][2]} Ensuring the purity and stability of Sofosbuvir in bulk drug and pharmaceutical dosage forms is critical for its safety and efficacy. This application note describes a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Sofosbuvir and its process-related and degradation impurities. The method is rapid, accurate, and precise, making it suitable for routine quality control and stability studies.

Forced degradation studies were conducted according to the International Council for Harmonisation (ICH) guidelines to demonstrate the method's specificity.^{[3][4]} Sofosbuvir was subjected to acid and base hydrolysis, oxidation, thermal, and photolytic stress conditions.^{[3][4]} ^[5] The drug was found to be susceptible to degradation under acidic, basic, and oxidative conditions, while it remained relatively stable under thermal and photolytic stress.^{[4][5]} The developed UPLC method effectively separated Sofosbuvir from its degradation products, proving its stability-indicating nature.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A UPLC system, such as the Waters ACQUITY UPLC H-Class system equipped with a photodiode array (PDA) detector, is recommended. Data acquisition and processing can be performed using software like Empower.

- Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 μ m) or equivalent.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Program: A gradient elution is employed for optimal separation. An example gradient is provided in the table below.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 260 nm.[\[4\]](#)[\[6\]](#)
- Injection Volume: 1.0 μ L.
- Run Time: Approximately 10 minutes.

Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
1.5	65	35
6.0	10	90
8.0	10	90
8.1	90	10
10.0	90	10

2. Preparation of Solutions

- Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 1000 µg/mL.
- Working Standard Solution: Dilute the standard stock solution with the diluent to obtain a final concentration of 100 µg/mL.
- Sample Preparation (Tablets):
 - Weigh and finely powder not fewer than 20 tablets.
 - Accurately weigh a portion of the powder equivalent to 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
 - Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
 - Make up the volume to 100 mL with the diluent and mix well.
 - Filter the solution through a 0.22 µm syringe filter.
 - Dilute 1.0 mL of the filtered solution to 10 mL with the diluent to get a final concentration of 100 µg/mL.

3. Forced Degradation Studies

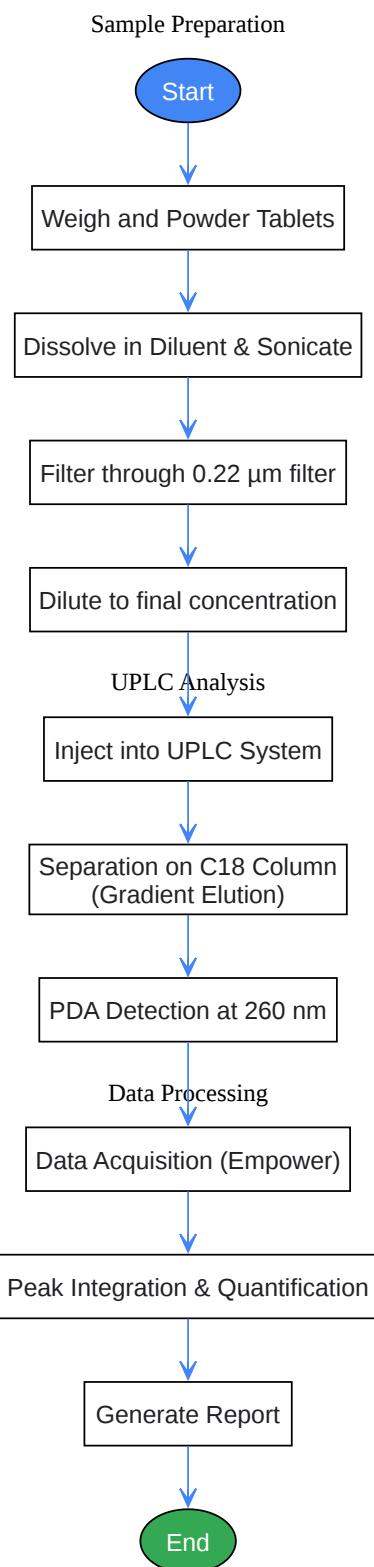
- Acid Hydrolysis: Treat 10 mg of Sofosbuvir with 10 mL of 1N HCl and reflux at 80°C for 8 hours.^[4] Neutralize the solution with 1N NaOH and dilute with the diluent to a final concentration of 100 µg/mL.
- Base Hydrolysis: Treat 10 mg of Sofosbuvir with 10 mL of 0.5N NaOH and keep at 60°C for 24 hours.^[4] Neutralize the solution with 0.5N HCl and dilute with the diluent to a final concentration of 100 µg/mL.
- Oxidative Degradation: Treat 10 mg of Sofosbuvir with 10 mL of 30% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.^[4] Dilute the solution with the diluent to a final concentration of 100 µg/mL.

- Thermal Degradation: Keep the solid drug in an oven at 105°C for 24 hours. Dissolve the stressed sample in the diluent to get a concentration of 100 µg/mL.
- Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours in a photostability chamber.[\[4\]](#) Dissolve the stressed sample in the diluent to get a concentration of 100 µg/mL.

Data Presentation

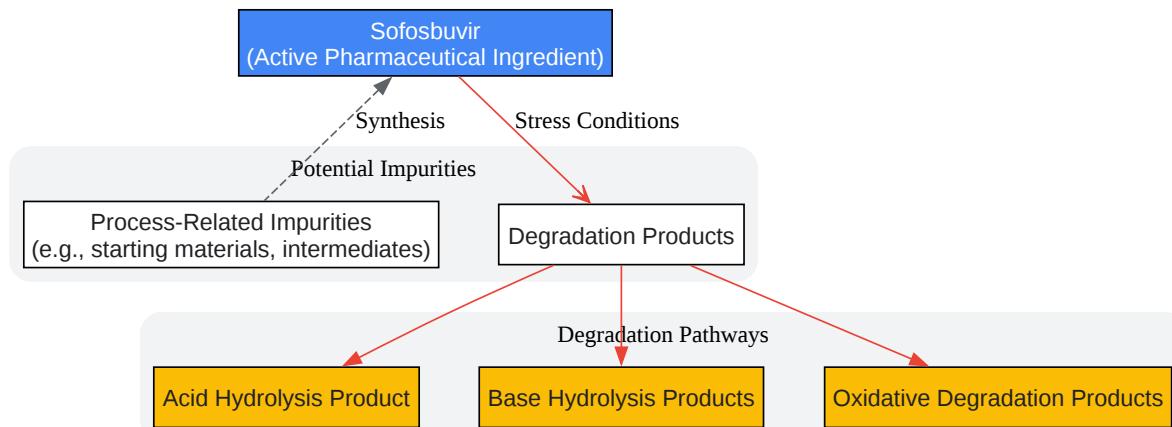
Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	1.1
Theoretical Plates	≥ 2000	8500
% RSD of Peak Area (n=6)	≤ 2.0%	0.5%


Table 2: Method Validation Summary

Parameter	Result
Linearity Range (µg/mL)	10 - 150
Correlation Coefficient (r^2)	≥ 0.999
Limit of Detection (LOD) (µg/mL)	0.07 [7]
Limit of Quantification (LOQ) (µg/mL)	0.36 [7]
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%

Table 3: Forced Degradation Results for Sofosbuvir


Stress Condition	% Degradation	Major Degradation Products (if identified)
Acid Hydrolysis (1N HCl, 80°C, 8h)	~8-10% ^[4]	(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate ^[4]
Base Hydrolysis (0.5N NaOH, 60°C, 24h)	~40-50% ^[4]	(S)-isopropyl 2-((R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate ^[4]
Oxidative Degradation (30% H ₂ O ₂ , RT, 24h)	~1-5% ^[4]	N-oxide and other oxidative degradants
Thermal Degradation (105°C, 24h)	No significant degradation ^[4]	-
Photolytic Degradation (UV light, 24h)	No significant degradation ^[4]	-

Visualization

[Click to download full resolution via product page](#)

Caption: UPLC experimental workflow for the analysis of Sofosbuvir.

[Click to download full resolution via product page](#)

Caption: Logical relationship between Sofosbuvir and its impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. archives.ijper.org [archives.ijper.org]
- 2. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. academic.oup.com [academic.oup.com]

- 6. A Validated Stability Indicating UPLC Method for Simultaneous Determination and Degradation studies of Sofosbuvir and Velpatasvir in Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 7. Potential of RP-UHPLC-DAD-MS for the qualitative and quantitative analysis of sofosbuvir in film coated tablets and profiling degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Stability-Indicating UPLC Analysis of Sofosbuvir and its Impurities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560572#uplc-analysis-of-sofosbuvir-and-its-impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com